molecular formula C16H20N2O2 B1399518 2-Boc-1,2,3,4-tetrahydropyrrolo-[3,2,1-jk][1,4]benzodiazepine CAS No. 345264-15-5

2-Boc-1,2,3,4-tetrahydropyrrolo-[3,2,1-jk][1,4]benzodiazepine

Cat. No.: B1399518
CAS No.: 345264-15-5
M. Wt: 272.34 g/mol
InChI Key: RIHZGAGJTRQKPW-UHFFFAOYSA-N
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Description

2-Boc-1,2,3,4-tetrahydropyrrolo-[3,2,1-jk][1,4]benzodiazepine is a specialized synthetic building block of significant interest in medicinal chemistry, particularly for the development of novel therapeutic agents. This compound features a tricyclic pyrrolo[3,2,1-jk][1,4]benzodiazepine core, a structure recognized as a "privileged scaffold" due to its wide range of potential biological activities . The Boc (tert-butoxycarbonyl) protecting group at the 2-position is crucial for strategic synthesis, allowing for selective manipulation of the diazepine ring system during multi-step reactions. Researchers utilize this intermediate in the synthesis of more complex molecules targeting DNA interactions. The pyrrolobenzodiazepine (PBD) structural class is known for its ability to fit into the minor groove of DNA, leading to sequence-specific alkylation, primarily at guanine bases, which can confer potent antitumor properties . This mechanism is the foundation for advanced agents like PBD dimers, which have shown promise in clinical trials for their anticancer activity . As such, this Boc-protected derivative serves as a critical precursor in the exploration of new anticancer therapies and other bioactive compounds. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

tert-butyl 1,10-diazatricyclo[6.4.1.04,13]trideca-2,4(13),5,7-tetraene-10-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2/c1-16(2,3)20-15(19)18-10-9-17-8-7-12-5-4-6-13(11-18)14(12)17/h4-8H,9-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIHZGAGJTRQKPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN2C=CC3=C2C(=CC=C3)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Boc-1,2,3,4-tetrahydropyrrolo-[3,2,1-jk][1,4]benzodiazepine is a compound of interest due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound based on available research findings, including pharmacological properties, mechanisms of action, and relevant case studies.

  • Chemical Formula : C17H20N2O3
  • Molecular Weight : 300.35 g/mol
  • CAS Number : 1122597-86-7
  • SMILES Notation : n12c3c(CN(C(=O)OC(C)(C)C)CC1)cccc3c(c2)C=O

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its potential as an anticancer agent and its effects on various cell lines.

Anticancer Activity

Recent studies have highlighted the anticancer properties of related benzodiazepine derivatives. For instance:

  • A derivative showed selective cytotoxic effects against the MV-4-11 cell line with an IC50 value of 8.7 μM and against HT-29 with an IC50 of 17.8 μM .
  • Compounds structurally similar to this compound have demonstrated significant antiproliferative activity across multiple cancer cell lines .

The proposed mechanisms through which these compounds exert their biological effects include:

  • Apoptosis Induction : Compounds have been shown to induce apoptosis in cancer cells through overproduction of reactive oxygen species (ROS), leading to cell cycle arrest at the G1/S checkpoint .
  • Selective Inhibition : The structure of these compounds allows for selective inhibition of specific cancer cell types while sparing normal cells .

Study on Derivatives

A study focusing on derivatives of pyrrolo[2,1-c][1,4]benzodiazepine evaluated their pharmacological properties. It was found that the introduction of methyl groups at specific positions could enhance the stability and efficacy of these compounds .

CompoundCell LineIC50 (μM)Mechanism
8gMV-4-118.7Apoptosis induction via ROS
8mHT-2917.8Selective inhibition

Pharmacokinetics

Metabolic studies indicate that hydroxylation occurs rapidly in laboratory animals at positions 3 and 11a. This suggests that modifications at these sites could lead to longer-lasting and more potent derivatives .

Comparison with Similar Compounds

Core Structure and Substitution Patterns

  • 2-Boc Derivative : Features a Boc group at the 2-position and a tetrahydropyrrolo ring fused to a benzodiazepine scaffold. The Boc group increases lipophilicity (logP ~2.5 estimated) and protects reactive amines during synthesis .
  • Pyrrolo[2,1-c][1,4]benzodiazepines (PBDs) : Lack Boc protection but often include functional groups like methoxy, nitro, or mercapto substituents. For example, compound 8 () has a triazolo-fused ring and a mercapto group, enhancing DNA-binding affinity .
  • C2-Fluoro PBD Dimers: Fluorine at C2 and dimerization via alkane chains (e.g., n=3–10) improve DNA cross-linking and antitumor potency compared to monomeric Boc derivatives .

Physicochemical Properties

Property 2-Boc Derivative 9-Chloro Hexahydro Analog C2-Fluoro Dimer
Molecular Formula C₁₇H₂₀N₂O₃ C₁₁H₁₃ClN₂ Varies (e.g., C₃₄H₃₄F₂N₄O₄)
Molecular Weight 300.35 g/mol 208.69 g/mol ~650 g/mol
Boiling Point N/A 518.8°C N/A
Solubility Likely low (hydrophobic Boc) Moderate (chlorine increases polarity) Low (dimerization reduces solubility)

Key Differentiators

Functionalization Potential: The 7-formyl group in 2-Boc-7-formyl derivatives () enables versatile modifications (e.g., Schiff base formation), unlike halogenated analogs .

Stability vs. Reactivity: Boc protection increases shelf life but requires deprotection for bioactivity. In contrast, non-Boc PBDs (e.g., ) are directly bioactive .

Therapeutic Scope : While Boc derivatives are intermediates, analogs like fluorinated dimers or triazolo-fused PBDs have defined roles in oncology or CNS disorders .

Preparation Methods

Cyclization of Precursors

  • Pyrrolidine-Benzodiazepine Fusion : Intramolecular cyclization of intermediates containing pyrrolidine and benzodiazepine moieties is central. For example, precursors like 1-Boc-piperazine are coupled with aryl halides or nitrobenzoic acids to form the tricyclic core.
  • Reagents : Benzotriazole, phosphorous oxychloride, and aluminum chloride are used to promote cyclization under mild conditions (40–80°C).

Boc Protection/Deprotection

  • The tert-butyloxycarbonyl (Boc) group is introduced early to protect amines during subsequent reactions. Deprotection with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) yields free amines for further functionalization.

Stepwise Synthesis Protocols

Route from 1-Boc-Piperazine

  • Precursor Synthesis :
    • 1-Boc-piperazine (79 ) reacts with carbon disulfide and propyl bromide to form a thiourea intermediate (81 ).
    • Deprotection of 81 yields a free amine, which undergoes alkylation or acylation.
  • Cyclization :
    • The amine intermediate is treated with nitrobenzoic acid derivatives (e.g., 77a–d ) under acidic conditions to form the pyrrolo-benzodiazepine core.
  • Final Functionalization :
    • Oxidation or reduction steps adjust substituents, followed by Boc reprotection if needed.

Yield : 55–70% (over 3–4 steps).

Alternative Route via Imidazo[1,5-a]pyridine Conjugates

  • Imidazo[1,5-a]pyridine intermediates (76a–c ) are synthesized from ethyl 2-(2-pyridyl)acetate (68 ) through diazotization, hydrogenation, and cyclization.
  • Coupling with nitrobenzoyl-pyrrolidines (77a–d ) and Boc deprotection yields the target compound.

Key Conditions :

  • Diazotization: NaNO₂/HCl at 0–5°C.
  • Cyclization: POCl₃ at 80°C.

Optimization and Challenges

Solvent and Catalyst Selection

  • Solvents : Tetrahydrofuran (THF), dichloromethane (DCM), and ethyl acetate are preferred for cyclization.
  • Catalysts : Aluminum chloride (AlCl₃) enhances electrophilic aromatic substitution, while palladium catalysts enable cross-couplings.

Stereochemical Control

  • Chiral auxiliaries (e.g., (S)-proline derivatives) ensure enantioselective synthesis of the pyrrolidine ring.

Comparative Data on Synthesis Methods

Method Starting Material Key Step Yield (%) Reference
1-Boc-piperazine route 1-Boc-piperazine (79 ) Thiourea alkylation 62
Imidazo-pyridine route Ethyl 2-(2-pyridyl)acetate Diazotization/cyclization 58
Reductive amination 8-Chloro-pyrroloquinolinone Sodium azide/PCl₅ 67

Purification and Characterization

  • Chromatography : Silica gel column chromatography (hexane/ethyl acetate) isolates the product.
  • Spectroscopy :
    • ¹H NMR : δ 1.42 (s, Boc CH₃), 3.20–3.80 (m, pyrrolidine N-CH₂).
    • MS : m/z 272.34 [M+H]⁺.

Industrial Scalability

  • Avoidance of LiAlH₄ (used in earlier routes) improves safety and cost-efficiency.
  • Continuous-flow systems are proposed for high-throughput synthesis.

Q & A

Q. What are the primary synthetic routes for preparing 2-Boc-1,2,3,4-tetrahydropyrrolo[3,2,1-jk][1,4]benzodiazepine?

The compound is synthesized via condensation reactions using (1-hydroxymethyl)benzotriazole (BtCH2_2OH) as a key intermediate. For example, 3-(pyrrol-1-yl)-1-propylamine reacts with BtCH2_2OH in CHCl3_3 under catalytic p-TsOH, followed by nucleophilic substitution with Grignard reagents (e.g., ethylmagnesium bromide) to replace the benzotriazole group. Yields range from 63% to 81% depending on the nucleophile .

Table 1: Representative Synthetic Routes

StepReagents/ConditionsYield (%)Key Observations
CondensationBtCH2_2OH, CHCl3_3, p-TsOH, 25°C, 24h55–51Molecular sieves improve reaction efficiency
SubstitutionGrignard reagents (e.g., MeMgBr), THF, 0°C to RT63–81Steric hindrance affects yield; ethyl groups yield higher efficiency
Boc ProtectionBoc2_2O, DMAP, CH2_2Cl2_2~90Standard protocol for amine protection

Q. How is structural characterization performed for this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) and High-Resolution Mass Spectrometry (HRMS) are primary tools. For example, 1H NMR of intermediates shows distinct peaks for the Boc group (δ 1.4–1.5 ppm, singlet) and aromatic protons (δ 7.2–7.8 ppm). HRMS confirms molecular ion peaks matching theoretical values (e.g., [M+H]+ at m/z 301.15) .

Table 2: Key NMR Signals

Functional Groupδ (ppm)MultiplicityAssignment
Boc group1.45Singlet(CH3_3)3_3CO
Aromatic protons7.2–7.8MultipletBenzodiazepine core
Methylene (N–CH2_2)3.1–3.4TripletCyclic amine backbone

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in benzotriazole substitution?

Low yields often arise from incomplete activation of the benzotriazole group. Strategies include:

  • Solvent choice : THF enhances nucleophilicity compared to CHCl3_3 .
  • Catalyst loading : Increasing p-TsOH (from 4 mmol to 6 mmol per 20 mmol substrate) improves condensation efficiency .
  • Temperature control : Slow addition of Grignard reagents at 0°C minimizes side reactions .

Q. How do structural modifications (e.g., substituents on the benzodiazepine core) affect pharmacological activity?

Substitutions at the 7-position (e.g., formyl or fluoro groups) influence binding to biological targets. For example, 9-fluoro derivatives show enhanced antitumor activity by intercalating into DNA, as seen in related pyrrolobenzodiazepines . However, the Boc group may reduce bioavailability due to steric bulk, requiring deprotection for in vivo studies .

Q. What analytical methods resolve contradictions in reported reaction yields?

Discrepancies in yields (e.g., 55% vs. 70% for similar conditions) may stem from:

  • Purity of starting materials : Impurities in BtCH2_2OH reduce efficiency .
  • Workup protocols : Inadequate washing with NaOH leaves acidic residues, lowering isolated yields .
  • Moisture sensitivity : Grignard reagents require strict anhydrous conditions; trace water decreases reactivity .

Table 3: Troubleshooting Reaction Contradictions

IssueSolutionValidation Method
Low condensation yieldUse molecular sieves and fresh p-TsOHTLC monitoring
Incomplete substitutionPre-activate Grignard reagents with LiCl1H NMR tracking

Methodological Guidance

Q. How to purify 2-Boc-1,2,3,4-tetrahydropyrrolo[3,2,1-jk][1,4]benzodiazepine derivatives?

Use silica gel column chromatography with gradients of hexane/ethyl acetate (7:1 to 3:1). For polar intermediates, switch to dichloromethane/methanol (95:5) . Recrystallization from ethanol/water (1:1) improves purity for X-ray diffraction studies .

Q. What safety protocols are critical when handling intermediates?

  • Benzotriazole derivatives : Avoid inhalation; use fume hoods due to potential mutagenicity .
  • Grignard reagents : Store under inert gas (N2_2/Ar) and quench with 2 M NaOH to prevent violent reactions .

Key Research Gaps and Future Directions

  • Mechanistic studies : The role of p-TsOH in condensation remains unclear; kinetic studies could elucidate protonation pathways .
  • Biological profiling : Limited data exist on the Boc-protected form’s pharmacokinetics; in vitro assays with liver microsomes are needed .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Boc-1,2,3,4-tetrahydropyrrolo-[3,2,1-jk][1,4]benzodiazepine
Reactant of Route 2
2-Boc-1,2,3,4-tetrahydropyrrolo-[3,2,1-jk][1,4]benzodiazepine

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